molecular formula C16H18N2O B2443819 1-Benzyl-3-(1-phenylethyl)urea CAS No. 98672-63-0

1-Benzyl-3-(1-phenylethyl)urea

Cat. No. B2443819
CAS RN: 98672-63-0
M. Wt: 254.333
InChI Key: AKJYGVFJXKZXEB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-phenylethyl)urea is a type of urea derivative. It has the molecular formula C16H18N2O and a molecular weight of 254.333. This compound contains a total of 38 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea derivative .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The this compound molecule contains a total of 38 bond(s). There are 20 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 urea (-thio) derivative(s) .


Chemical Reactions Analysis

1,3-bis(1-Phenylethyl)urea was investigated as a good corrosion inhibitor for carbon steel by electrochemical techniques in 1 M HCl at a temperature range of 305–335 K . The investigation was done by electrochemical techniques such as potentiodynamic Tafel polarization and impedance spectroscopy .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.333. Other physical and chemical properties such as density, boiling point, and others were not found in the search results.

Scientific Research Applications

Conformational Studies

  • NMR spectroscopy studies on N,N′-[bis(α-tosylbenzyl)]ureas, a category which includes 1-Benzyl-3-(1-phenylethyl)urea, reveal unusual high-field resonances indicating specific intramolecular shielding phenomena. These observations suggest folded conformations with unique structural features (Tel & Engberts, 2010).

Anticancer Potential

  • Some derivatives of benzyl urea, including this compound, have been studied for their cytotoxicity against human adenocarcinoma cells. Their structural properties correlate with anti-tumour activities, and some derivatives have shown promising results in vitro (Lokwani et al., 2011).

Complement Inhibition

  • A study on the structural modification of this compound derivatives identified them as potent complement inhibitors. These compounds, particularly optimized ones, showed significant inhibition of complement deposition, indicating potential therapeutic applications (Zhang et al., 2012).

Catalytic Applications

  • Certain benzyl urea derivatives, including this compound, have been utilized as catalysts in chemical reactions. They have shown efficacy in facilitating reactions like the asymmetric Michael addition of thiols to β-nitrostyrenes (Kawazoe et al., 2015).

Synthesis and Structural Modification

  • The synthesis process of benzhydryl-phenylureas, which includes this compound, involves microwave-enhanced synthesis techniques. These procedures have led to new and interesting urea derivatives with varied applications (Muccioli et al., 2003).

Chiral Ureas in Asymmetric Synthesis

  • Chiral ureas derived from this compound have been synthesized and used as ligands and organocatalysts in asymmetric synthesis, demonstrating their versatility in chemical reactions (Hernández-Rodríguez et al., 2008).

Corrosion Inhibition

  • Studies on 1,3-bis(1-Phenylethyl) urea, which is structurally related to this compound, have shown its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. This indicates its potential application in material protection (Padmashree et al., 2020).

Future Directions

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . Given the structural similarities between imidazole and 1-Benzyl-3-(1-phenylethyl)urea, it’s possible that future research could explore the potential applications of this compound in various fields such as medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Benzyl-3-(1-phenylethyl)urea are not fully understood due to the limited research available. It has been identified as a potential inhibitor of the CRAC channel . The CRAC channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1)

Cellular Effects

The cellular effects of this compound are also not fully understood. As a potential inhibitor of the CRAC channel, it may influence cell function by modulating calcium signaling pathways . Calcium signaling plays a crucial role in many cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. As a potential inhibitor of the CRAC channel, it may exert its effects at the molecular level by binding to ORAI1, thereby inhibiting the function of the CRAC channel .

properties

IUPAC Name

1-benzyl-3-(1-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-13(15-10-6-3-7-11-15)18-16(19)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJYGVFJXKZXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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